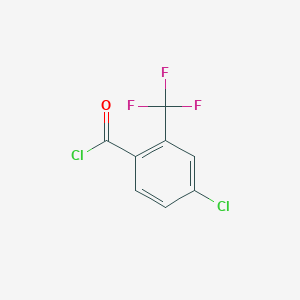

4-Chloro-2-(trifluoromethyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-(trifluoromethyl)benzoyl chloride is a chemical compound with the CAS Number: 98187-13-4. It has a molecular weight of 243.011. It is stored at a temperature of 2-8°C in an inert atmosphere1. The compound is in liquid form1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-2-(trifluoromethyl)benzoyl chloride.Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-(trifluoromethyl)benzoyl chloride1. The InChI code is 1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Chloro-2-(trifluoromethyl)benzoyl chloride.Physical And Chemical Properties Analysis

This compound has a purity of 98%1. It is a liquid at room temperature1. The compound is stored in an inert atmosphere at a temperature between 2-8°C1.Applications De Recherche Scientifique

Acylation of Azaindoles

4-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in the acylation of azaindoles, specifically at the C-3 position. This process involves the use of acyl chlorides, including 4-chloro-2-(trifluoromethyl)benzoyl chloride, with AlCl3 in CH2Cl2, showing effective results in modifying azaindoles, which are significant in various chemical applications (Zhang et al., 2002).

Synthesis of Benzoyl Compounds

This compound plays a crucial role in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate. The synthesis process involves bromination, carboxylation, and chlorination, demonstrating a simple technique with high economic value (Zhou Xiao-rui, 2006).

In Friedel–Crafts Acylation Reactions

It is also used in Friedel–Crafts acylation reactions, specifically in ionic liquids. These reactions involve aromatic electrophilic substitution processes, such as benzoylation and acetylation, catalyzed by metal triflates. This showcases the compound's utility in enhancing chemical synthesis processes (Ross & Xiao, 2002).

Formation of Benzophenones

The compound is involved in the formation of benzophenones, such as in the selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This process includes fluorination and a subsequent Friedel–Crafts reaction, highlighting its role in the industrial-scale synthesis of specialized chemical compounds (Karrer, Meier, & Pascual, 2000).

Synthesis of Novel Heterocycles

It contributes to the synthesis of novel heterocycles, providing pathways for creating unique chemical structures. This application is crucial in developing new compounds with potential utility in various fields, including pharmaceuticals (Coppo & Fawzi, 1998).

Synthesis of Quinazolinones

The compound is used in the synthesis of 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles. This showcases its utility in the creation of compounds with potential pharmaceutical applications (Deetz, Malerich, Beatty, & Smith, 2001).

In Trifluoromethylations

This compound is also used in trifluoromethylations, reacting with inorganic and organic acid chlorides. This application is particularly significant in the synthesis of trifluoromethylated compounds, expanding its utility in chemical synthesis (Dukat & Naumann, 1985).

Safety And Hazards

The safety information available indicates that this compound is dangerous. It has hazard statements H302-H312-H314-H332, indicating that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled1.

Orientations Futures

Unfortunately, I couldn’t find specific information on the future directions of 4-Chloro-2-(trifluoromethyl)benzoyl chloride.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.

Propriétés

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWSLWFNEXVAAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402105 |

Source

|

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

CAS RN |

98187-13-4 |

Source

|

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98187-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)

![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)